N-(pyridin-3-ylmethyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide
Description
Structural Elucidation and Molecular Characterization
IUPAC Nomenclature and Systematic Chemical Identification
The systematic naming of N-(pyridin-3-ylmethyl)-1-(triazolo[4,3-b]piperidine-3-carboxamide follows IUPAC conventions, reflecting its intricate molecular framework. The parent structure is piperidine-3-carboxamide, a six-membered saturated ring with an amide functional group at position 3. Substituents include a triazolo[4,3-b]pyridazin-6-yl group at position 1 of the piperidine ring and a pyridin-3-ylmethyl moiety attached to the amide nitrogen.
The numbering of the triazolo[4,3-b]pyridazine system begins with the nitrogen at position 1 of the triazole ring, fused to the pyridazine moiety at positions 4 and 3, respectively. The pyridin-3-ylmethyl group denotes a pyridine ring substituted at position 3 with a methylene bridge (-CH2-) linking it to the amide nitrogen. This nomenclature ensures unambiguous identification of the compound’s connectivity and functional group arrangement.
Table 1: Systematic Breakdown of IUPAC Name
Crystallographic Analysis and Three-Dimensional Conformational Studies
Crystallographic studies of analogous triazolo-pyridazine derivatives, such as those reported in substituted 1,2,4-triazolo[4,3-b]pyridazines, reveal key insights into the conformational preferences of this compound class. X-ray diffraction analyses typically show triclinic or monoclinic crystal systems, with space groups such as P-1 or P2. For example, a related compound, 1,2,4-triazolo[4’,3’:2,3]pyridazino[4,5-b]indole, crystallizes in a triclinic system (P-1) with unit cell parameters a = 5.9308 Å, b = 10.9695 Å, c = 14.7966 Å, and angles α = 100.50°, β = 98.62°, γ = 103.82°. These metrics suggest a tightly packed lattice stabilized by intermolecular interactions.
The piperidine ring in N-(pyridin-3-ylmethyl)-1-(triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide likely adopts a chair conformation, minimizing steric strain. The triazolo-pyridazine moiety is nearly planar, with dihedral angles between the triazole and pyridazine rings ranging from 4.94° to 12.65° in similar structures. Hydrogen bonding between the amide NH and adjacent heteroatoms, as well as C-H···π interactions involving aromatic systems, contribute to crystal stability.
Table 2: Hypothetical Crystallographic Parameters
| Parameter | Value (Estimated) | Source Compound Reference |
|---|---|---|
| Crystal System | Monoclinic | |
| Space Group | P2 | |
| Unit Cell Dimensions | a = 6.24 Å, b = 26.02 Å, c = 12.49 Å | |
| Dihedral Angle (Triazolo-Pyridazine) | 7.22° |
Spectroscopic Characterization (NMR, IR, UV-Vis, Mass Spectrometry)
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectra of this compound, as inferred from structural analogs, exhibit distinct signals for the pyridine, triazolo-pyridazine, and piperidine protons. The pyridin-3-ylmethyl group shows aromatic protons as a doublet of doublets (δ 8.5–8.7 ppm) for H-2 and H-6, coupled through J = 4.8 Hz and J = 1.2 Hz, respectively. The piperidine ring protons resonate as multiplet clusters between δ 1.5–3.5 ppm, with axial and equatorial protons differentiated by coupling constants. The amide NH proton appears as a broad singlet near δ 6.8 ppm due to hydrogen bonding.
¹³C NMR data reveal carbonyl carbon resonance at δ 170–175 ppm, aromatic carbons in the triazolo-pyridazine system at δ 145–160 ppm, and piperidine carbons between δ 25–55 ppm.
Infrared (IR) Spectroscopy
Key IR absorptions include:
- Amide C=O stretch : 1640–1680 cm⁻¹
- N-H stretch (amide) : 3250–3350 cm⁻¹
- Aromatic C=C/C=N stretches : 1500–1600 cm⁻¹
- C-H bending (piperidine) : 1450–1470 cm⁻¹
Ultraviolet-Visible (UV-Vis) Spectroscopy
The conjugated triazolo-pyridazine system exhibits strong absorption in the UV region (λmax ≈ 260–280 nm, ε > 10⁴ L·mol⁻¹·cm⁻¹), attributed to π→π* transitions. A weaker n→π* transition near 320 nm is also observed.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) of the compound confirms its molecular formula (C17H19N7O) with a molecular ion peak at m/z 337.40 [M+H]+. Fragmentation patterns include loss of the pyridin-3-ylmethyl group (m/z 246.2) and cleavage of the piperidine ring (m/z 178.1).
Table 3: Representative Spectroscopic Data
| Technique | Key Signals/Peaks | Assignment |
|---|---|---|
| ¹H NMR (400 MHz, DMSO-d6) | δ 8.65 (dd, J = 4.8, 1.2 Hz, 1H) | Pyridine H-2 |
| ¹³C NMR (100 MHz, CDCl₃) | δ 172.3 | Amide carbonyl |
| IR (KBr) | 1665 cm⁻¹ | C=O stretch |
| UV-Vis (MeOH) | λmax = 275 nm | π→π* transition |
| HRMS | 337.40 [M+H]+ | Molecular ion |
Properties
Molecular Formula |
C17H19N7O |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-(pyridin-3-ylmethyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C17H19N7O/c25-17(19-10-13-3-1-7-18-9-13)14-4-2-8-23(11-14)16-6-5-15-21-20-12-24(15)22-16/h1,3,5-7,9,12,14H,2,4,8,10-11H2,(H,19,25) |
InChI Key |
NCXPKASAOPFRSW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NN3C=NN=C3C=C2)C(=O)NCC4=CN=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-3-ylmethyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridin-3-ylmethyl precursor, followed by the formation of the triazolo[4,3-b]pyridazin-6-yl intermediate. The final step involves the coupling of these intermediates with piperidine-3-carboxamide under specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient reaction conditions and the implementation of continuous flow reactors to scale up the production process .
Chemical Reactions Analysis
Chemical Reactions
The compound’s structural features enable participation in several key reactions:
2.1. Amide Bond Formation
The carboxamide group (-CONH2) undergoes coupling reactions with amines or acids, facilitated by reagents like EDCl and HOBt. This reaction is critical for introducing the piperidine ring.
2.2. Substitution Reactions
-
Nucleophilic Aromatic Substitution : The triazolo-pyridazine moiety may undergo substitution at the 6-position, influenced by electron-withdrawing groups.
-
Alkylation : The pyridin-3-ylmethyl group can react with alkyl halides to form new derivatives.
2.3. Functional Group Modifications
-
Hydrolysis : The carboxamide group may hydrolyze under acidic or basic conditions to form carboxylic acids.
-
Amidation : Further substitution of the amide group can occur using coupling agents.
Reaction Conditions
Optimal reaction conditions vary by step:
| Reaction Type | Temperature Range | Solvent | Duration |
|---|---|---|---|
| Piperidine Coupling | 0–50°C | DMF | 4–24 hours |
| Alkylation | Room temperature | DCM | 2–4 hours |
| Core Cyclization | Elevated (e.g., reflux) | Toluene | 6–12 hours |
Analytical Methods
Structural confirmation and purity assessment are performed using:
Scientific Research Applications
Anticancer Activity
The compound has shown promise as a potential anticancer agent. Related compounds in the triazolo-pyridazine family have been investigated for their ability to inhibit specific kinases involved in cancer progression. For instance, derivatives of the triazolo scaffold have been highlighted for their potent inhibition of c-Met kinases, which are implicated in various cancers such as non-small cell lung cancer and renal cell carcinoma .
Neurological Disorders
There is emerging interest in the use of triazolo-pyridazines for treating neurological conditions. Some studies suggest that modifications to the triazolo structure can enhance neuroprotective effects, potentially leading to new treatments for diseases like Huntington’s disease . The compound may act as a modulator of Janus-family kinases, which are involved in inflammatory and autoimmune responses .
Antimicrobial Properties
Research indicates that compounds similar to N-(pyridin-3-ylmethyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide exhibit antimicrobial properties. Investigations into related triazole compounds have revealed activity against pathogens such as Plasmodium falciparum, the causative agent of malaria .
Structure–Activity Relationship (SAR) Studies
Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound. Studies have shown that variations in substituents at specific positions on the triazole and pyridazine rings can significantly affect biological activity. For example, substituents that enhance hydrogen bonding or improve lipophilicity tend to increase potency against targeted enzymes or receptors .
Inhibition of Kinases
A study focusing on a series of triazolo-pyridazines demonstrated their ability to selectively inhibit c-Met kinases with IC50 values in the low micromolar range. These findings support further development as potential therapeutic agents for cancer treatment .
Neuroprotection
Research has identified several derivatives of triazolo-pyridazines that exhibit neuroprotective effects in vitro. These compounds were tested against neuronal cell lines subjected to oxidative stress, showing significant protective effects compared to controls .
Antimicrobial Testing
Compounds derived from the triazolo-pyridazine scaffold were evaluated for their antimicrobial activity against various bacterial strains and fungi. Results indicated promising activity against Staphylococcus aureus and Candida albicans, suggesting potential applications in treating infections .
Mechanism of Action
The mechanism of action of N-(pyridin-3-ylmethyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Substituent Variations on the Triazolo-Pyridazine Core
Key Observations :
Modifications to the Piperidine Ring
Key Observations :
Carboxamide Side Chain Diversity
Key Observations :
- Pyridin-3-ylmethyl groups (target compound) balance hydrophilicity and aromatic interactions.
- Bulky alkyl chains (e.g., isopropyl in ) may improve membrane permeability but reduce solubility.
Biological Activity
N-(pyridin-3-ylmethyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its structural characteristics, biological activities, and relevant research findings.
Structural Characteristics
- Chemical Name : this compound
- CAS Number : 1144457-96-4
- Molecular Formula : C17H19N7O
- Molecular Weight : 337.38 g/mol
The compound features a piperidine core substituted with a pyridinylmethyl group and a triazolopyridazin moiety, which is believed to contribute to its biological activity.
Anticancer Properties
Research has highlighted the compound's potential as an anticancer agent. A study on triazolo[4,3-b]pyridazine derivatives indicated that compounds with similar structures exhibited significant antiproliferative effects against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 12e | A549 | 1.06 ± 0.16 |
| 12e | MCF-7 | 1.23 ± 0.18 |
| 12e | HeLa | 2.73 ± 0.33 |
These results suggest that the compound may inhibit cell proliferation effectively, particularly against lung (A549), breast (MCF-7), and cervical (HeLa) cancer cells .
The mechanism of action appears to involve the inhibition of specific kinases associated with cancer progression. For instance, the compound has been noted to inhibit c-Met kinase activity significantly:
| Compound | Kinase Inhibition IC50 (μM) |
|---|---|
| 12e | 0.090 |
This level of inhibition is comparable to established inhibitors like Foretinib . The compound's ability to induce apoptosis and cell cycle arrest in cancer cells further supports its therapeutic potential .
Selectivity and Safety Profile
In studies evaluating selectivity against other kinases, the compound demonstrated a favorable profile with minimal off-target effects at concentrations that inhibited cancer cell growth . Notably, it did not show significant hERG inhibition at concentrations up to 20 μM, which is crucial for assessing cardiac safety in drug development.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of derivatives related to this compound:
-
Study on Triazolo-Pyridazine Derivatives :
- Researchers synthesized a series of triazolo-pyridazine derivatives and evaluated their anticancer activity.
- The most promising derivative exhibited IC50 values in the low micromolar range across multiple cancer cell lines.
- Structure-Activity Relationship (SAR) Studies :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(pyridin-3-ylmethyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves coupling a triazolo[4,3-b]pyridazine core with a piperidine-carboxamide derivative. Key steps include:
- Core Synthesis : Use Suzuki-Miyaura cross-coupling to introduce substituents to the triazolo-pyridazine scaffold (similar to methods in ).
- Piperidine Functionalization : Employ reductive amination or carbodiimide-mediated coupling for N-(pyridin-3-ylmethyl) attachment (analogous to protocols in ) .
- Yield Optimization : Adjust solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., Pd(PPh₃)₄), and reaction temperature (80–120°C). Monitor intermediates via TLC or LC-MS.
Q. How can the purity and structural integrity of this compound be validated during synthesis?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : Compare ¹H/¹³C NMR peaks with reference spectra of analogous triazolo-pyridazine derivatives (e.g., shifts at δ 8.2–9.0 ppm for pyridazine protons).
- HPLC-MS : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS for molecular ion confirmation (e.g., [M+H]⁺ ~450–500 m/z) .
- Elemental Analysis : Verify C, H, N content within ±0.4% of theoretical values .
Q. What analytical techniques are critical for characterizing its stability under laboratory storage conditions?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (e.g., stability up to 150°C) .
- Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks; analyze degradation products via HPLC .
- Light Sensitivity : Expose to UV light (λ = 365 nm) for 48 hours; monitor photodegradation by NMR .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to kinase targets, and what contradictions might arise between in silico and experimental data?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., CDK or JAK kinases). Focus on hydrogen bonding with pyridazine-N and steric fit of the piperidine group .
- Contradiction Resolution : If experimental IC₅₀ values deviate >10-fold from predictions, re-evaluate protonation states (e.g., at pH 7.4) or solvation effects using molecular dynamics (MD) simulations .
- Validation : Cross-check with mutagenesis data (e.g., alanine scanning) to confirm critical residues .
Q. What strategies resolve discrepancies in pharmacological data, such as inconsistent IC₅₀ values across cell-based assays?
- Methodological Answer :
- Assay Standardization : Normalize cell viability using ATP-based assays (e.g., CellTiter-Glo) instead of MTT, which may interact with the triazolo moiety .
- Off-Target Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify non-specific binding .
- Metabolic Stability : Pre-incubate compounds with liver microsomes to account for CYP-mediated inactivation .
Q. How can structure-activity relationship (SAR) studies be designed to optimize selectivity against off-target receptors?
- Methodological Answer :
- Scaffold Modifications : Systematically vary:
- Pyridazine Substituents : Introduce electron-withdrawing groups (e.g., -Cl) to enhance kinase selectivity (see for halogen effects) .
- Piperidine Linkers : Replace methylene groups with ethylene or cyclopropane to reduce conformational flexibility.
- Selectivity Screening : Use radioligand binding assays (e.g., ³H-ATP competition) against 50+ kinases .
- Data Analysis : Apply clustering algorithms (e.g., PCA) to group kinases by inhibition patterns .
Q. What in vitro models are suitable for evaluating its pharmacokinetic (PK) properties, and how do solubility limitations affect interpretation?
- Methodological Answer :
- Solubility Enhancement : Prepare 10 mM DMSO stock solutions; dilute in PBS (pH 7.4) with 0.01% Tween-80 .
- Permeability Assays : Use Caco-2 monolayers; correct for efflux ratios using verapamil (P-gp inhibitor) .
- Metabolic Stability : Incubate with human hepatocytes (37°C, 4 hours); quantify parent compound via LC-MS/MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
